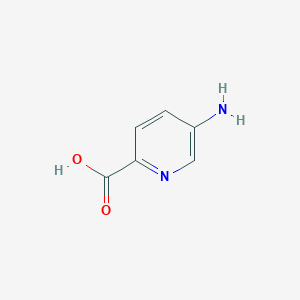

5-Aminopyridine-2-carboxylic acid

説明

The exact mass of the compound 5-Amino-2-pyridinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJARUKOMOGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400359 | |

| Record name | 5-Amino-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-20-4 | |

| Record name | 5-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopyridine-2-carboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic amino group and an acidic carboxylic acid moiety on a pyridine ring, allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, along with relevant experimental protocols.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water. The presence of both an amino group and a carboxylic acid group allows the molecule to exhibit amphoteric properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-2-picolinic acid | [1][2] |

| CAS Number | 24242-20-4 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 218-223 °C | [3] |

| Boiling Point | 420.76 °C (predicted) | |

| Density | 1.417 g/cm³ (predicted) | |

| Solubility | Sparingly soluble in water. |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference |

| SMILES | NC1=CC=C(N=C1)C(=O)O | [2] |

| InChI | InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | [2] |

| InChIKey | WDJARUKOMOGTHA-UHFFFAOYSA-N | [2] |

Synthesis and Purification

A common synthetic route to this compound involves the hydrolysis of 5-amino-2-cyanopyridine.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

5-Amino-2-cyanopyridine

-

Sulfuric acid

-

Water

-

High-pressure reaction vessel

Procedure:

-

Dissolve 5-amino-2-cyanopyridine in concentrated sulfuric acid.

-

Transfer the resulting solution to a high-pressure reaction vessel.

-

Heat the vessel to 90 °C and maintain this temperature for 2 hours.

-

After cooling, add water to the reaction mixture.

-

Heat the mixture to 100 °C for an additional 2 hours.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Isolate the solid product by filtration.

-

Wash the product with cold water.

-

Dry the product under vacuum.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

While a detailed spectrum with peak assignments was not found in the searched literature, a typical ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (Amine) | 3100-3500 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C and C=N stretch (Aromatic ring) | 1450-1600 | Medium-Strong |

| C-N stretch (Amine) | 1250-1350 | Medium |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

Experimental Protocol: FT-IR Analysis

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Applications in Research and Development

This compound is a key intermediate in the development of various bioactive molecules and functional materials.

Pharmaceutical Research

This compound serves as a crucial starting material for the synthesis of a diverse range of pharmaceutical candidates. Its derivatives are being investigated for their potential as:

-

Anti-diabetic agents

-

Anti-inflammatory agents

-

Anticancer agents [5]

The amino and carboxylic acid functionalities provide convenient handles for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[5]

Materials Science

In the field of materials science, this compound is utilized as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[5] These materials exhibit interesting properties such as luminescence and magnetism, with potential applications in:

-

Sensors

-

Electronics

-

Energy storage devices

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown promising biological activities.[5] The specific signaling pathways modulated by these derivatives are diverse and depend on the overall structure of the final molecule. For instance, its role as a scaffold in the development of enzyme inhibitors suggests that its derivatives could potentially interact with the active sites of various enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and signaling pathways of individual derivatives.

Conclusion

This compound is a fundamentally important molecule with broad applications in both pharmaceutical and materials science research. Its versatile chemical nature allows for the creation of a wide array of derivatives with diverse and potentially valuable properties. This technical guide has summarized the key chemical and structural properties of this compound and provided an overview of its synthesis and applications. Further detailed experimental studies on its spectroscopic properties, crystal structure, and the biological mechanisms of its derivatives will undoubtedly continue to expand its utility in scientific innovation.

References

An In-depth Technical Guide to 5-Aminopyridine-2-carboxylic Acid (CAS: 24242-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyridine-2-carboxylic acid, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, and extensive spectroscopic data for its characterization. Furthermore, it explores its significant applications in drug discovery, particularly in the development of enzyme inhibitors and therapeutics for neurological disorders, as well as its emerging role in materials science as a ligand for coordination polymers and metal-organic frameworks (MOFs).

Physicochemical Properties

This compound is a solid at room temperature, with its appearance ranging from off-white to light brown. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 24242-20-4 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Melting Point | 218-223 °C | |

| Appearance | Off-white to light brown solid | [2] |

| Purity | Typically ≥96% | |

| Solubility | Soluble in acetone, ethanol, and methanol. Very soluble in water. | [3][4] |

Synthesis and Purification

The primary synthetic route to this compound involves the hydrolysis of 5-amino-2-cyanopyridine.

Experimental Protocol: Synthesis from 5-Amino-2-cyanopyridine

This protocol details the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Materials and Reagents:

-

5-Amino-2-cyanopyridine

-

Concentrated Sulfuric Acid

-

Deionized Water

-

High-pressure reaction vessel

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a high-pressure reaction vessel, dissolve 10.0 g (83.9 mmol) of 5-amino-2-cyanopyridine in 50 mL of concentrated sulfuric acid.

-

Seal the vessel and heat the reaction mixture to 90 °C for 2 hours.

-

Cool the reaction mixture and cautiously add 100 mL of deionized water.

-

Re-seal the vessel and heat the mixture to 100 °C for an additional 2 hours to ensure complete hydrolysis.

-

After cooling, the crude product can be isolated by adjusting the pH of the solution to precipitate the carboxylic acid.

Workflow for Synthesis:

Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol/water).

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

¹³C NMR Sample Preparation:

-

A higher concentration is generally required, typically 50-100 mg in 0.7 mL of the chosen deuterated solvent.[5]

Expected Spectral Features: The NMR spectra will show characteristic signals for the aromatic protons and carbons of the pyridine ring, as well as signals for the amine and carboxylic acid groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.[6]

-

Press the mixture into a transparent pellet using a hydraulic press.[7]

Expected Spectral Features: The FT-IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and various vibrations of the pyridine ring.

Mass Spectrometry (MS)

General Procedure:

-

The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) will depend on the specific instrumentation and analytical goals.[8][9] ESI is commonly used for this type of molecule.

Expected Fragmentation: The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of the carboxylic acid group and other fragments from the pyridine ring.

Applications in Research and Development

This compound is a valuable scaffold in several areas of chemical and pharmaceutical research.

Drug Discovery and Development

This compound and its derivatives have shown promise in various therapeutic areas.

-

Enzyme Inhibition: Derivatives of aminopyridine carboxylic acids are being investigated as inhibitors for a range of enzymes, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and phosphoinositide 3-kinases (PI3Ks).[1][10][11] For instance, certain 2-aminopyridine derivatives have demonstrated potent inhibitory activity against PI3Kδ with IC₅₀ values in the nanomolar range, suggesting their potential in treating hematological cancers.[1] Another study reported 2-aminopyridine derivatives as dual inhibitors of CDK9 and HDAC1, with IC₅₀ values of 88.4 nM and 168.9 nM, respectively.[10]

-

Neurological Disorders: It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[12]

-

Antihypertensive Agents: Various substituted 5-amino-2-pyridinecarboxylic acids have been synthesized and shown to be potent antihypertensive agents.[13]

Logical Relationship in Drug Discovery:

Materials Science

The ability of this compound to act as a ligand allows for the formation of coordination polymers and metal-organic frameworks (MOFs).[14] These materials have potential applications in areas such as:

-

Luminescence

-

Sensors

-

Energy storage

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data aim to facilitate its effective use in synthesis, characterization, and application across various scientific disciplines.

References

- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ou.edu [ou.edu]

- 13. Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Synthesis of 5-Aminopyridine-2-carboxylic Acid: A Technical Guide

Introduction

5-Aminopyridine-2-carboxylic acid, also known as 5-aminopicolinic acid, is a pivotal intermediate in the development of pharmaceuticals and functional materials. Its unique bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid group on a pyridine scaffold, makes it a versatile building block for synthesizing a wide array of complex molecules. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its effective production.

Key Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound. The first is a multi-step synthesis commencing from the readily available 2-aminopyridine. The second pathway involves the hydrolysis of the corresponding nitrile, 5-amino-2-cyanopyridine.

Pathway 1: Synthesis from 2-Aminopyridine

This pathway involves a four-step sequence: acetylation of the amino group, nitration at the 5-position, reduction of the nitro group, and subsequent hydrolysis of the acetyl group to yield the final product. The initial acetylation serves to protect the amino group and direct the subsequent electrophilic nitration.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound from 2-aminopyridine.

Quantitative Data for Pathway 1

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetylation | Acetic anhydride | 45 | 2.5 | 96.3 | [1][2] |

| 2 | Nitration | Fuming HNO₃, H₂SO₄ | 60 | 2 | 88.4 | [1] |

| 3 | Reduction | Hydrazine hydrate, Pd/C | 80 | 3.5 | 93.3 | [1] |

| 4 | Hydrolysis | NaOH (aq) | 80 | 2 | ~95 (estimated) | [1] |

Detailed Experimental Protocols for Pathway 1

Step 1: Synthesis of 2-Acetamidopyridine (Acetylation) [1][3]

-

To a reaction vessel, add 2-aminopyridine (9.9 g, 0.105 mol).

-

Add acetic anhydride (21 mL, 0.223 mol) to the vessel.

-

Heat the mixture to 45°C and maintain for 2.5 hours with stirring.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-acetamidopyridine.

Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration) [1][4]

-

In a flask, add concentrated sulfuric acid (113 mL).

-

Carefully add 2-acetamidopyridine (13.6 g, 0.1 mol) to the sulfuric acid while cooling in an ice bath.

-

Slowly add fuming nitric acid (14.6 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, warm the reaction mixture to 60°C and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-acetamido-5-nitropyridine.

Step 3: Synthesis of 2-Acetamido-5-aminopyridine (Reduction) [1][3]

-

In a round-bottom flask, dissolve 2-acetamido-5-nitropyridine (4.53 g, 0.025 mol) in ethanol (40 mL).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (0.6 g).

-

Heat the mixture to 80°C.

-

Add hydrazine hydrate (2.94 g, 0.059 mol) dropwise.

-

Maintain the reaction at 80°C for 3.5 hours.

-

After completion, filter the hot solution through celite to remove the catalyst.

-

Evaporate the solvent to obtain 2-acetamido-5-aminopyridine.

Step 4: Synthesis of this compound (Hydrolysis) [1]

Note: This protocol is based on the hydrolysis of a similar compound, 2-acetamido-5-fluoropyridine, and is expected to be effective for 2-acetamido-5-aminopyridine.

-

Dissolve 2-acetamido-5-aminopyridine (e.g., 6 g) in a 20% aqueous solution of sodium hydroxide (NaOH) (5 g NaOH in 20 mL water).

-

Heat the mixture to 80°C and maintain for 2 hours with stirring.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Pathway 2: Synthesis from 5-Amino-2-cyanopyridine

This more direct route involves the hydrolysis of the nitrile group of 5-amino-2-cyanopyridine to a carboxylic acid. The starting material, 5-amino-2-cyanopyridine, can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound from 5-Amino-2-cyanopyridine.

Quantitative Data for Pathway 2

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sandmeyer Cyanation | CuCN | Variable | Variable | Moderate to Good | [5] |

| 2 | Hydrolysis | H₂SO₄, H₂O | 90-100 | 4 | ~100 | [6] |

Detailed Experimental Protocols for Pathway 2

Step 1: Synthesis of 5-Amino-2-cyanopyridine (Sandmeyer Cyanation - General Procedure) [5]

Note: A specific protocol for the cyanation of 2-amino-5-bromopyridine was not found, so a general Sandmeyer reaction procedure is provided.

-

Dissolve 2-amino-5-bromopyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by chromatography or recrystallization to obtain 5-amino-2-cyanopyridine.

Step 2: Synthesis of this compound (Hydrolysis) [6]

-

In a high-pressure vessel, place a solution of 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in sulfuric acid (50 mL).

-

Heat the vessel to 90°C for 2 hours.

-

Add water (100 mL) to the mixture and continue heating at 100°C for an additional 2 hours.

-

Pour the resulting orange solution over a mixture of ice and water and stir for 15 minutes, which will cause a pale beige solid to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum overnight to yield this compound.

Conclusion

Both presented pathways offer viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. Pathway 1 is a well-established route for substituted pyridines, while Pathway 2 offers a more direct conversion if the cyanopyridine intermediate is accessible. The provided protocols and data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

Spectroscopic Profile of 5-Aminopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminopyridine-2-carboxylic acid, a compound of interest in pharmaceutical and materials science research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not publicly available |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available |

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show three distinct aromatic proton signals in the pyridine ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and carboxylic acid groups. The protons of the amino group and the carboxylic acid group would likely appear as broad singlets.

-

¹³C NMR: The spectrum would exhibit six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The chemical shift of the carboxylic acid carbon would be in the typical downfield region for such functionalities.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the C=O stretching of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical to avoid exchange of the labile amine and carboxylic acid protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent may be acidified with a small amount of formic acid or basified with ammonium hydroxide to promote ionization.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Acquire data in either positive or negative ion mode, depending on which mode provides a better signal for the analyte. For a carboxylic acid with an amino group, both modes should be investigated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Aminopyridine-2-carboxylic acid (5-APCA). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting qualitative information, potential degradation pathways, and detailed experimental protocols for the systematic determination of its solubility and stability profiles. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Core Concepts: Solubility and Stability

This compound , with the CAS number 24242-20-4, is a heterocyclic compound incorporating a pyridine ring, an amino group, and a carboxylic acid group.[1][2][3] These functional groups dictate its physicochemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is critical for its application in pharmaceutical synthesis and materials science.[3]

Solubility is a fundamental parameter that influences the bioavailability of a drug substance and the feasibility of its formulation. It is also a key consideration in designing synthetic and purification processes.

Stability refers to the ability of a chemical compound to resist chemical change or degradation under the influence of light, heat, moisture, and pH. Stability studies are essential for determining the shelf-life of a product and identifying potential degradation products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| CAS Number | 24242-20-4 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 218-223 °C | [1] |

| pKa (Predicted) | 1.33 ± 0.50 | [3] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [4] |

| Acetone | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

Table 3: Potential Degradation Pathways and Stability Profile of this compound

| Condition | Potential Degradation Pathway | Stability Profile |

| Acidic pH | Hydrolysis, Decarboxylation | Expected to be unstable, particularly at elevated temperatures. |

| Basic pH | Oxidation of the amino group, Salt formation | Stability is likely pH-dependent. |

| Elevated Temperature | Thermal decomposition | The melting point suggests moderate thermal stability. |

| Light Exposure | Photodegradation | Pyridine derivatives can be susceptible to photodegradation.[5] |

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided. These are based on established methodologies for analogous compounds and can be adapted for this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of 5-APCA in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, buffers at various pH)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 5-APCA to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of 5-APCA in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][7]

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving 5-APCA from its degradation products.

Materials:

-

This compound

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

Procedure:

-

Forced Degradation Studies: Subject 5-APCA to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8]

-

Method Development:

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the determination of equilibrium solubility.

Caption: Workflow for developing a stability-indicating HPLC method.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided experimental protocols offer a clear roadmap for researchers to systematically determine these crucial physicochemical properties. The successful characterization of the solubility and stability profiles of 5-APCA will undoubtedly facilitate its broader application in drug discovery and materials science, enabling more robust and reliable research and development.

References

- 1. This compound 96 24242-20-4 [sigmaaldrich.cn]

- 2. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 24242-20-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 9. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 10. helixchrom.com [helixchrom.com]

5-Aminopyridine-2-carboxylic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the physicochemical properties of 5-Aminopyridine-2-carboxylic acid, a compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 138.12 g/mol | [1][5] |

| 138.13 g/mol | [2][3] |

Experimental Protocols

While this document focuses on the intrinsic properties of this compound, a common experimental protocol for its synthesis involves the hydrolysis of 5-amino-2-cyanopyridine. A general procedure is as follows:

-

Dissolution: 5-Amino-2-cyanopyridine is dissolved in sulfuric acid.

-

Initial Reaction: The resulting solution is heated in a high-pressure vessel (e.g., at 90°C for 2 hours).

-

Hydrolysis: Water is added to the reaction mixture, followed by further heating (e.g., to 100°C for 2 hours) to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired purity.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

A Comprehensive Technical Guide to 5-Aminopyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-carboxylic acid, also known as 5-amino-2-picolinic acid, is a heterocyclic organic compound that has emerged as a critical building block in the realms of pharmaceutical and materials science. Its bifunctional nature, featuring both a nucleophilic amino group and a carboxylic acid on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of this important chemical intermediate.

Discovery and Historical Context

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical survey of chemical literature, its structural motifs and the chemistry of its parent compounds, picolinic acid and aminopyridines, have been explored since the early 20th century. The development of synthetic routes to pyridine derivatives was driven by the quest for novel dyes, pharmaceuticals, and agrochemicals.

A plausible historical pathway to this compound can be inferred from established and classical organic reactions. A logical and common strategy for the introduction of an amino group onto an aromatic ring, such as pyridine, is through the nitration of a suitable precursor followed by the reduction of the resulting nitro compound.

Plausible Historical Synthesis Pathway

A likely early synthetic route would involve the following conceptual steps:

-

Oxidation of a Precursor : Starting with a readily available substituted pyridine, such as 2-methyl-5-nitropyridine, the methyl group can be oxidized to a carboxylic acid.

-

Nitration : Alternatively, picolinic acid (pyridine-2-carboxylic acid) could be subjected to nitration to introduce a nitro group at the 5-position. The directing effects of the pyridine nitrogen and the carboxyl group would influence the regioselectivity of this electrophilic substitution.

-

Reduction : The resulting 5-nitropyridine-2-carboxylic acid would then be reduced to the target amine. Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation.

The following diagram illustrates this plausible historical synthetic workflow.

Modern Synthetic Protocols

Contemporary synthetic chemistry has developed more direct and efficient methods for the preparation of this compound. One such documented method involves the hydrolysis of 5-amino-2-cyanopyridine.

Synthesis via Hydrolysis of 5-amino-2-cyanopyridine

This method provides a high-yielding and straightforward route to the desired product.

-

Reaction Setup : A solution of 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in sulfuric acid (50 mL) is placed in a high-pressure vessel.

-

Heating : The vessel is heated to 90 °C for 2 hours.

-

Hydrolysis : Water (100 mL) is added to the mixture, and the reaction is heated to 100 °C for an additional 2 hours.

-

Work-up : The resulting orange solution is poured over a mixture of ice and water, and stirring is maintained for 15 minutes. A pale beige solid precipitates from the solution.

-

Isolation : The solid is collected by filtration, washed with cold water, and dried under vacuum overnight to afford this compound.

This protocol has been reported to yield the product in quantitative amounts.[1]

The workflow for this modern synthetic method is depicted below.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 24242-20-4 | [2][3] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | White to cream to pale brown powder | [4] |

| Melting Point | 218-223 °C | [5] |

| Purity (Typical) | ≥95% | [4] |

| SMILES | Nc1ccc(nc1)C(O)=O | [5] |

| InChI Key | WDJARUKOMOGTHA-UHFFFAOYSA-N | [5] |

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. Its dual functional groups allow for diverse chemical modifications, making it an ideal scaffold for building complex active pharmaceutical ingredients (APIs).

The relationship of this compound as a building block to the development of new chemical entities is visualized below.

Researchers have utilized this compound in the development of potential therapeutic agents for a range of diseases. For instance, derivatives of 5-amino-2-pyridinecarboxylic acid were synthesized and investigated for their antihypertensive activity in the early 1980s. More recently, its derivatives are being explored for their potential as anti-diabetic, anti-inflammatory, and anticancer agents. In the field of materials science, it can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs).

Conclusion

This compound is a compound with a rich, albeit not explicitly documented, history rooted in the fundamental principles of pyridine chemistry. Modern synthetic methods have made it readily accessible for a wide range of applications. Its unique structural features ensure its continued importance as a key intermediate for researchers and scientists in the ongoing pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. This guide provides a foundational understanding of its core aspects to aid in these research and development endeavors.

References

An In-depth Technical Guide to 5-Aminopyridine-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Abstract

5-Aminopyridine-2-carboxylic acid is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, with a focus on quantitative data and detailed methodologies to support researchers and drug development professionals.

Core Compound: this compound

This compound is a stable, solid compound that acts as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both an amino group and a carboxylic acid on a pyridine ring, allows for diverse chemical modifications to generate a wide range of derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 24242-20-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |

| Melting Point | 218-223 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | Nc1ccc(nc1)C(O)=O | --INVALID-LINK-- |

| InChI | 1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | --INVALID-LINK-- |

Synthesis of this compound Derivatives

The structural versatility of this compound allows for the synthesis of a multitude of derivatives through modifications of its amino and carboxylic acid functional groups. Key classes of derivatives include amides, esters, and more complex heterocyclic systems.

General Synthesis of 5-Aminopyridine-2-carboxamides

A common synthetic route to produce 5-aminopyridine-2-carboxamides involves the coupling of this compound with a desired amine in the presence of a coupling agent.

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak aqueous acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-aminopyridine-2-carboxamide.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas. This section details the biological activities of specific derivatives, including quantitative data and the experimental protocols used for their evaluation.

Anticancer Activity: Ribonucleotide Reductase Inhibitors

A notable class of anticancer agents derived from 5-aminopyridine are the pyridine-2-carboxaldehyde thiosemicarbazones. These compounds have demonstrated potent inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

| Compound | Ribonucleotide Reductase IC₅₀ (µM) | In Vivo Antileukemic Activity (% T/C) |

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 |

Data sourced from a study on the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

This protocol outlines a common method for determining the inhibitory activity of compounds against ribonucleotide reductase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.15 µM of the large subunit (α2) and 0.75 µM of the small subunit (β2) of ribonucleotide reductase, 100 µM thioredoxin, 1 µM thioredoxin reductase, 3 mM ATP, and 1 mM [5-³H]-CDP in an appropriate assay buffer (pH 7.6).

-

Incubation: Incubate the reaction mixture at 25 °C for 1 minute.

-

Initiation of Reaction: Initiate the reaction by adding 2 mM NADPH.

-

Time Points and Quenching: At various time points (e.g., 1, 2, 4, 8 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold 2% HClO₄. A zero-time point aliquot should be taken before the addition of NADPH to determine background radioactivity.

-

Neutralization and Digestion: Centrifuge the quenched samples to remove any precipitate. Neutralize the supernatant with 1 M KOH and centrifuge again. Digest the resulting supernatant with alkaline phosphatase and deoxycytidine at 37 °C for 2 hours.

-

Separation and Quantification: Isolate the digested product using a borate column. Elute the product with water and measure the radioactivity of an aliquot of the eluate using liquid scintillation counting.

-

Data Analysis: Calculate the amount of product formed at each time point and determine the initial reaction velocity. The IC₅₀ value for an inhibitor can be determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.

Inhibition of ribonucleotide reductase can impact several downstream signaling pathways that are critical for cancer cell proliferation and survival.

Caption: Inhibition of Ribonucleotide Reductase by 5-aminopyridine derivatives and its impact on downstream signaling pathways.

Antihypertensive Activity

Derivatives of this compound have also been investigated for their potential as antihypertensive agents.

Three general methods have been described for the synthesis of these derivatives:

-

Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis.

-

Alkylation of the corresponding urethane followed by hydrolysis.

-

Selective sodium borohydride reduction of the appropriate amide of methyl 5-amino-2-pyridinecarboxylate, followed by hydrolysis.

Caption: General synthetic workflows for the preparation of antihypertensive this compound derivatives.

While several compounds were identified as potent antihypertensive agents in spontaneously hypertensive rats, further preclinical toxicity evaluation of a lead compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, led to the discontinuation of its clinical development.

Future Directions

The diverse biological activities of this compound derivatives underscore the potential of this scaffold in drug discovery. Future research efforts could focus on:

-

Expansion of the Derivative Library: Synthesis of novel derivatives with a wider range of substituents to explore new therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to optimize the potency and selectivity of lead compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of these derivatives.

-

Exploration of Other Therapeutic Areas: Evaluation of the potential of these compounds in other disease areas, such as neurodegenerative disorders and infectious diseases.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising chemical scaffold. The continued investigation of its derivatives is likely to yield new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Safety and Handling of 5-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Aminopyridine-2-carboxylic acid (CAS No: 24242-20-4), a compound utilized in synthetic and medicinal chemistry.[1][2] Given the limited availability of specific toxicological data for this exact compound, this document incorporates safety information from structurally related aminopyridine compounds to provide a thorough overview of potential hazards and best practices for safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Based on available data, the compound is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning[4]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂[5] |

| Molecular Weight | 138.12 g/mol [5] |

| Appearance | Solid |

| Melting Point | 218-223 °C |

| Solubility | No data available |

| Flash Point | Not applicable[4] |

Toxicological Information

Toxicological Data for 2-Aminopyridine (Related Compound)

| Route | Species | Value |

| Oral LD50 | Rat | 200 mg/kg[6] |

| Dermal LD50 | Rabbit | >1000 mg/Kg bw[6] |

| Intravenous LD50 | Mouse | 23 mg/kg[6] |

| Inhalation TCLo | Human | 5 ppm/5H[6] |

Exposure Controls and Personal Protection

As there are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) for this compound, it is crucial to minimize exposure through engineering controls and the use of appropriate Personal Protective Equipment (PPE).[3][7]

Occupational Exposure Limits for 2-Aminopyridine (Related Compound)

| Organization | Limit |

| OSHA PEL | 0.5 ppm (2 mg/m³) TWA[6] |

| NIOSH REL | 0.5 ppm (2 mg/m³) TWA[6] |

| ACGIH TLV | 0.5 ppm (2 mg/m³) TWA[6] |

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[9]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[7] |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). "Double-gloving" is recommended.[8] |

| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[7][9] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to ensure safety.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Evacuate personnel from the area.[9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

Experimental Protocol: Safe Handling Workflow

The following section outlines a standard operating procedure (SOP) adapted from best practices for handling aminopyridine compounds. This should be used as a template and adapted to specific laboratory conditions.

Objective: To provide a detailed procedure for the safe handling of this compound to minimize exposure and risk.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Chemical fume hood

-

Analytical balance

-

Spatula, glassware

-

Personal Protective Equipment (see Section 4)

-

Waste disposal containers

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required PPE: lab coat, safety goggles, and double nitrile gloves.

-

Designate a specific area within the fume hood for handling the compound.

-

Prepare all necessary equipment and materials before weighing the compound.

-

-

Weighing and Aliquoting:

-

Perform all weighing and transfer operations within the chemical fume hood.

-

Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

-

Minimize the creation of dust.

-

Close the primary container immediately after use.

-

-

Experimental Use:

-

Conduct all reactions and manipulations involving this compound within the fume hood.

-

Keep all containers closed when not in use.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.

-

Dispose of all contaminated materials, including gloves, weigh boats, and excess compound, in a properly labeled hazardous waste container.

-

Never dispose of this compound down the drain.[8]

-

-

Emergency Procedures:

-

In case of a spill, follow the accidental release measures outlined in Section 6.

-

In case of personal exposure, follow the first aid measures in Section 6.

-

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: A workflow for the safe handling of this compound.

Caption: Relationships between hazards and exposure routes.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. This compound | 24242-20-4 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. 5-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. fishersci.com [fishersci.com]

- 10. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 5-Aminopyridine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-carboxylic acid is a versatile bifunctional molecule increasingly utilized as a key building block in organic synthesis. Its unique structure, featuring both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the development of novel pharmaceuticals, functional materials, and other specialized chemical entities.[1][2] These application notes provide an overview of its primary applications and detailed protocols for its use in key synthetic transformations.

Key Applications

The strategic positioning of the amino and carboxylic acid groups on the pyridine ring system makes this compound an ideal starting material for the synthesis of a variety of complex molecules.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for a range of therapeutic applications, including their potential as antihypertensive, anti-diabetic, anti-inflammatory, and anticancer agents.[1] The ability to selectively modify the amino and carboxylic acid groups allows for the generation of libraries of compounds for drug discovery programs.

-

Materials Science: In the realm of materials science, this compound serves as a valuable organic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] The resulting materials can exhibit interesting properties such as luminescence and magnetism, making them suitable for applications in sensors, electronics, and energy storage.[1]

-

Agrochemicals: The pyridine core is a common feature in many agrochemicals. This compound can be used as a starting material for the synthesis of novel herbicides and pesticides.

Synthetic Transformations and Protocols

This section details the experimental protocols for key reactions involving this compound.

Amide Bond Formation

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation for introducing diverse functionalities and is widely used in drug discovery. A common method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base.

Experimental Protocol: Synthesis of 5-Amino-N-benzylpyridine-2-carboxamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Activation: Stir the mixture at room temperature for 10 minutes.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

-

Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise to the mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | EDC/HOBt | DIPEA | DMF | 18 | 85 |

| 2 | Morpholine | HATU | DIPEA | DMF | 12 | 92 |

| 3 | Aniline | T3P | Pyridine | CH2Cl2 | 24 | 78 |

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the amine.

Caption: Workflow for Amide Bond Formation.

Esterification

The carboxylic acid functionality can be converted to an ester, which can serve as a protecting group or a precursor for other transformations. A common method for esterification is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 5-aminopyridine-2-carboxylate

-

Reaction Setup: Suspend this compound (1.0 eq) in methanol.

-

Catalyst Addition: Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired ester.

Quantitative Data for Esterification Reactions

| Entry | Alcohol | Catalyst | Time (h) | Yield (%) |

| 1 | Methanol | SOCl2 | 14 | 95 |

| 2 | Ethanol | H2SO4 (cat.) | 24 | 88 |

| 3 | n-Butanol | p-TsOH (cat.) | 36 | 82 |

Note: Yields are representative and may vary based on specific reaction conditions and the alcohol used.

Caption: Fischer-Speier Esterification Pathway.

N-Alkylation via Reductive Amination

The amino group of this compound can be alkylated through reductive amination with an aldehyde or ketone. This reaction is crucial for introducing substituents on the nitrogen atom, a common strategy in the development of bioactive molecules.

Experimental Protocol: Synthesis of 5-(Benzylamino)pyridine-2-carboxylic acid

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in methanol, add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Stir the reaction at room temperature for 4-6 hours.

-

Work-up: Quench the reaction with water and adjust the pH to ~7 with dilute HCl.

-

Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Reductive Amination Reactions

| Entry | Carbonyl Compound | Reducing Agent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH4 | 6 | 89 |

| 2 | 4-Fluorobenzaldehyde | NaBH(OAc)3 | 8 | 91 |

| 3 | Acetone | NaBH3CN | 12 | 75 |

Note: Yields are representative and may vary based on specific reaction conditions and the carbonyl compound used.

Caption: Reductive Amination Experimental Workflow.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can act as a linker in the synthesis of MOFs. The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming extended porous structures. The amino group can serve as a site for post-synthetic modification to tune the properties of the MOF.

Experimental Protocol: Hydrothermal Synthesis of a Zn-based MOF

-

Reaction Setup: In a Teflon-lined stainless steel autoclave, combine this compound (1.0 eq) and Zinc(II) nitrate hexahydrate (1.0 eq) in a mixture of DMF and water.

-

Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the crystals with DMF and then with ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum.

Quantitative Data for MOF Synthesis

| Entry | Metal Salt | Solvent System | Temperature (°C) | Time (h) |

| 1 | Zn(NO3)2·6H2O | DMF/H2O | 120 | 48 |

| 2 | Cu(OAc)2·H2O | DMF/EtOH | 100 | 72 |

| 3 | Co(NO3)2·6H2O | DEF/H2O | 150 | 24 |

Note: The formation and properties of MOFs are highly dependent on the specific reaction conditions.

Caption: Logical Relationship in MOF Synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for straightforward access to a wide array of derivatives with significant potential in drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound and develop novel molecules with desired properties.

References

5-Aminopyridine-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-carboxylic acid, also known as 5-amino-2-picolinic acid, is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid group, and an amino group, provide multiple points for chemical modification, enabling the synthesis of a diverse range of bioactive molecules. This document provides an overview of its applications in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and antihypertensive agents, complete with detailed experimental protocols and data presented for easy comparison.

Applications in Medicinal Chemistry

The strategic placement of functional groups on the pyridine ring makes this compound an attractive scaffold for targeting various biological pathways. The amino group can be readily derivatized to introduce different substituents, while the carboxylic acid is crucial for forming amide bonds, a common linkage in many drug molecules. This versatility has been exploited to develop inhibitors for enzymes such as PARP and to modulate pathways involved in blood pressure regulation.[1]

PARP Inhibitors for Anticancer Therapy